(2As,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol (2As,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol
Brand Name: Vulcanchem
CAS No.: 109785-99-1
VCID: VC0034297
InChI: InChI=1S/C15H26O/c1-12(2)10-15-11(12)6-9-13(15,3)7-5-8-14(15,4)16/h11,16H,5-10H2,1-4H3/t11-,13+,14?,15?/m0/s1
SMILES: CC1(CC23C1CCC2(CCCC3(C)O)C)C
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

(2As,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol

CAS No.: 109785-99-1

Main Products

VCID: VC0034297

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

(2As,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol - 109785-99-1

CAS No. 109785-99-1
Product Name (2As,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol
Standard InChI InChI=1S/C15H26O/c1-12(2)10-15-11(12)6-9-13(15,3)7-5-8-14(15,4)16/h11,16H,5-10H2,1-4H3/t11-,13+,14?,15?/m0/s1
Standard InChIKey ZEQZCZRDJPTCHI-MWTAGDMHSA-N
Isomeric SMILES C[C@]12CCCC(C13CC([C@@H]3CC2)(C)C)(C)O
SMILES CC1(CC23C1CCC2(CCCC3(C)O)C)C
Canonical SMILES CC1(CC23C1CCC2(CCCC3(C)O)C)C
Synonyms panasinsanol B
PubChem Compound 131039
Last Modified Nov 11 2021
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